molecular formula C8H10F2N2O2 B2844744 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1855938-18-9

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2844744
CAS No.: 1855938-18-9
M. Wt: 204.177
InChI Key: OIVSIVQKTCMXMT-UHFFFAOYSA-N
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Description

3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting with the preparation of the pyrazole core

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of treatments for various diseases.

Industry: In industry, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid

Uniqueness: 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid stands out due to its specific substitution pattern, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-[3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-5(8(13)14)4-12-3-2-6(11-12)7(9)10/h2-3,5,7H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVSIVQKTCMXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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